2-Chloropteridine

Description

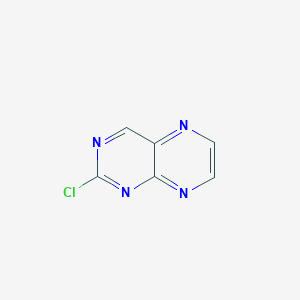

Structure

3D Structure

Properties

IUPAC Name |

2-chloropteridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN4/c7-6-10-3-4-5(11-6)9-2-1-8-4/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JISQBJRFTCXDEO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C(=N1)C=NC(=N2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90878856 |

Source

|

| Record name | Pteridine, 2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90878856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14159-38-7 |

Source

|

| Record name | Pteridine, 2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90878856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloropteridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unraveling a Chemical Enigma: The Quest for 2-Chloropteridine

An In-depth Investigation for Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of chemical research and drug discovery, the precise identification and characterization of novel compounds are paramount. This guide embarks on a comprehensive exploration of 2-Chloropteridine, a molecule of potential interest to the scientific community. However, an extensive search of chemical databases and scientific literature has revealed a significant challenge: the apparent scarcity of public information regarding this specific compound. This journey, therefore, transforms into an investigation of the available data, a clarification of closely related structures, and a guide to navigating the complexities of chemical nomenclature.

The Search for a Chemical Identity: CAS Number and Molecular Weight

The Chemical Abstracts Service (CAS) Registry Number is a unique numerical identifier assigned to every chemical substance, ensuring unambiguous identification. Similarly, the molecular weight is a fundamental physical property crucial for any experimental work. A thorough search for "2-Chloropteridine" across multiple authoritative databases yielded no definitive CAS number or molecular weight.

This absence of readily available information suggests several possibilities:

-

A Novel or Rare Compound: 2-Chloropteridine may be a newly synthesized molecule with research findings not yet widely disseminated in public domains.

-

Alternative Nomenclature: The compound might be more commonly known under a different systematic or trivial name.

-

Potential for Misidentification: There is a possibility of a typographical error in the chemical name, leading to a search for a non-existent or obscure molecule.

Given the consistent lack of direct results for 2-Chloropteridine, this guide will now turn its attention to closely related and well-documented compounds that may be of interest to researchers in similar fields: 2-Chloropyridine and 2-Chloropyrimidine . Understanding the properties of these analogous structures can provide valuable context and potential avenues for further investigation.

A Tale of Two Analogs: 2-Chloropyridine and 2-Chloropyrimidine

In the realm of heterocyclic chemistry, pyridines and pyrimidines are fundamental building blocks for a vast array of biologically active molecules. The introduction of a chlorine atom at the 2-position of these rings significantly influences their reactivity and potential applications.

Table 1: Physicochemical Properties of 2-Chloropyridine and 2-Chloropyrimidine

| Property | 2-Chloropyridine | 2-Chloropyrimidine |

| CAS Number | 109-09-1[1][2][3][4][5][6] | 1722-12-9[7][8] |

| Molecular Formula | C₅H₄ClN[5][6][9] | C₄H₃ClN₂[7][8] |

| Molecular Weight | 113.54 g/mol [4][5][9] | 114.53 g/mol [8] |

| Appearance | Colorless to light yellow liquid[10] | Not specified in results |

| Boiling Point | 166-170 °C[10] | Not specified in results |

| Melting Point | -46 °C[9] | Not specified in results |

| Solubility | Slightly soluble in water[10] | Not specified in results |

Synthesis and Reactivity: A Comparative Overview

The synthetic pathways and chemical reactivity of 2-chlorinated heterocycles are of central importance to their application in medicinal chemistry and materials science.

Synthesis of 2-Chloropyridine

Several methods are employed for the synthesis of 2-Chloropyridine, including:

-

Direct Chlorination of Pyridine: This method involves the reaction of pyridine with chlorine gas at elevated temperatures.[9]

-

From Pyridine-N-oxide: Pyridine-N-oxide can be chlorinated to yield 2-chloropyridine.[9]

-

From 2-Hydroxypyridine: The reaction of 2-hydroxypyridine with a chlorinating agent like phosphorus oxychloride can also produce 2-chloropyridine.[9]

Caption: Key application areas for 2-Chloropyridine and 2-Chloropyrimidine.

Conclusion and Future Directions

While the initial inquiry into 2-Chloropteridine did not yield direct chemical data, the investigation has shed light on the importance of precise chemical nomenclature and the value of exploring structurally related compounds. For researchers interested in the pteridine scaffold, the lack of information on 2-Chloropteridine may represent an opportunity for novel synthesis and characterization.

For scientists and drug development professionals, the established importance of 2-Chloropyridine and 2-Chloropyrimidine as versatile intermediates underscores the continued significance of halogenated heterocycles in the creation of new medicines and agrochemicals. It is recommended that any future work begins with a meticulous verification of the target compound's identity. Should 2-Chloropteridine indeed be a novel target, its synthesis and biological evaluation could open up new avenues of research.

References

- Exploring 2-Chloropyridine: Properties, Applications, and Market Insights. (n.d.).

-

2-Chloropyridine - Wikipedia. (n.d.). Retrieved from [Link]

-

Chloropyridine: Common isomorphs, synthesis, reactions and applications - Chempanda. (n.d.). Retrieved from [Link]

-

2-Chloro pyridine | CAS 109-09-1 - Connect Chemicals. (n.d.). Retrieved from [Link]

-

109-09-1 CAS | 2-CHLOROPYRIDINE | Amines & Amine Salts | Article No. 2770P. (n.d.). Retrieved from [Link]

-

Pyrimidine, 2-chloro- - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved from [Link]

-

2-Chloropyrimidine | C4H3ClN2 | CID 74404 - PubChem. (n.d.). Retrieved from [Link]

Sources

- 1. accustandard.com [accustandard.com]

- 2. 2-Chloro pyridine | CAS 109-09-1 | Connect Chemicals [connectchemicals.com]

- 3. 2-Chloropyridine [jubilantingrevia.com]

- 4. 109-09-1 Cas No. | 2-Chloropyridine | Apollo [store.apolloscientific.co.uk]

- 5. scbt.com [scbt.com]

- 6. 109-09-1 CAS | 2-CHLOROPYRIDINE | Amines & Amine Salts | Article No. 2770P [lobachemie.com]

- 7. Pyrimidine, 2-chloro- [webbook.nist.gov]

- 8. 2-Chloropyrimidine | C4H3ClN2 | CID 74404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-Chloropyridine - Wikipedia [en.wikipedia.org]

- 10. innospk.com [innospk.com]

Navigating the Challenges of 2-Chloropteridine Dissolution: A Technical Guide to Solubility in Organic Solvents

For Immediate Release

This technical guide is intended for researchers, scientists, and professionals in drug development who work with 2-chloropteridine and related heterocyclic compounds. The often-encountered challenge of poor solubility in common organic solvents can significantly impede research and development. This document provides an in-depth exploration of the factors governing the solubility of 2-chloropteridine, methodologies for its accurate determination, and strategies to overcome dissolution challenges.

Introduction: The Significance of 2-Chloropteridine and Its Solubility

2-Chloropteridine serves as a crucial building block in the synthesis of a wide array of biologically active molecules, including potential therapeutic agents. Its chemical structure, a derivative of pteridine, is foundational to various cofactors and signaling molecules in biological systems. However, the inherent chemical nature of the pteridine core, characterized by a fused pyrimidine and pyrazine ring system, often results in poor solubility in many organic solvents, a significant hurdle in synthetic chemistry, purification, and formulation development. Understanding and overcoming this solubility challenge is paramount for the effective utilization of this important synthetic intermediate.

Physicochemical Properties Influencing Solubility

The solubility of 2-chloropteridine is a complex interplay of its molecular structure and the properties of the solvent. The pteridine ring system possesses both hydrogen bond donors (amine groups) and acceptors (nitrogen atoms), along with a π-conjugated system. The chlorine substituent at the 2-position further influences its electronic properties and potential intermolecular interactions.

Key factors governing solubility include:

-

Solvent Polarity: The principle of "like dissolves like" is a primary determinant. Polar solvents are generally more effective at solvating polar molecules. However, the complex nature of 2-chloropteridine means that a simple correlation with solvent polarity may not be sufficient to predict solubility.

-

Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor is critical. Solvents that can effectively disrupt the intermolecular hydrogen bonds within the 2-chloropteridine crystal lattice and form stable solute-solvent hydrogen bonds will exhibit higher solubilizing capacity.

-

Temperature: The dissolution of most solid compounds is an endothermic process, meaning that solubility generally increases with temperature.[1][2] This relationship, however, should be experimentally determined for each solvent system.

-

pH: For pteridines with acidic or basic functional groups, adjusting the pH of the solution can dramatically increase solubility by forming a salt.[3] While 2-chloropteridine itself has limited ionizable groups, this can be a crucial factor for its derivatives.

Expected Solubility Trends in Common Organic Solvents

While specific quantitative data for 2-chloropteridine is not extensively published, we can infer solubility trends based on the known behavior of pteridine derivatives and related heterocyclic compounds. Pteridine itself exhibits low solubility in water but is more soluble in organic solvents like methanol, ethanol, and dimethyl sulfoxide (DMSO).[4] Pterin derivatives are notoriously known for their limited solubility in organic solvents.[5]

Table 1: Predicted Qualitative Solubility of 2-Chloropteridine in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Protic Polar | Methanol, Ethanol | Moderate | Capable of hydrogen bonding, but the overall non-polar character of the pteridine ring may limit high solubility. |

| Aprotic Polar | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | Strong hydrogen bond acceptors and high polarity make them effective at solvating polar heterocyclic compounds.[3] |

| Non-Polar | Hexane, Toluene | Low | The polar nature of the pteridine core and the chlorine substituent leads to poor interaction with non-polar solvents. |

| Chlorinated | Dichloromethane, Chloroform | Low to Moderate | May show some solubility due to dipole-dipole interactions, but likely less effective than highly polar aprotic solvents. |

Experimental Determination of 2-Chloropteridine Solubility: A Validated Protocol

Accurate and reproducible solubility data is essential for any research or development endeavor. The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[6][7]

The Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the determination of the equilibrium solubility of 2-chloropteridine.

Materials:

-

2-Chloropteridine (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled orbital shaker or water bath

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 2-chloropteridine to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached with a saturated solution.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved particles.

-

-

Analysis:

-

Dilute the filtered, saturated solution with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC-UV).

-

Quantify the concentration of 2-chloropteridine in the diluted sample using a pre-validated HPLC method with a calibration curve.

-

-

Calculation:

-

Calculate the solubility of 2-chloropteridine in the original solvent, taking into account the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, mol/L).

-

Self-Validating System and Trustworthiness

The integrity of this protocol relies on several key factors:

-

Confirmation of Equilibrium: Performing a time-to-equilibrium study by analyzing samples at different time points (e.g., 12, 24, 48, and 72 hours) will validate that the system has reached a stable saturated state.

-

Solid Phase Analysis: At the end of the experiment, the remaining solid material should be analyzed (e.g., by XRPD) to ensure that no phase transformation or degradation of the 2-chloropteridine has occurred during the experiment.

-

Analytical Method Validation: The HPLC method used for quantification must be validated for linearity, accuracy, precision, and specificity according to established guidelines.

Factors Influencing Solubility: A Visual Representation

The following diagram illustrates the key factors that influence the solubility of 2-chloropteridine in organic solvents.

Caption: Key factors influencing the solubility of 2-chloropteridine.

Overcoming Solubility Challenges: Practical Strategies

When faced with low solubility, several strategies can be employed:

-

Co-solvent Systems: Utilizing a mixture of a strong solvent (e.g., DMSO or DMF) in which the compound is highly soluble, and a less polar co-solvent can improve the overall solubility and stability of the solution.[3]

-

Sonication: Applying ultrasonic energy can help to break down the crystal lattice and accelerate the dissolution process.[3]

-

Temperature Adjustment: As previously mentioned, increasing the temperature can significantly enhance solubility.[1] However, the thermal stability of 2-chloropteridine in the chosen solvent must be considered.

-

Fresh Solution Preparation: Due to potential stability issues, especially for pteridine derivatives, it is often advisable to prepare solutions fresh before each experiment.[3]

Conclusion

The solubility of 2-chloropteridine in organic solvents is a critical parameter that dictates its utility in various scientific applications. While quantitative data is sparse, a thorough understanding of the underlying physicochemical principles, coupled with robust experimental methodologies, can empower researchers to effectively navigate the challenges associated with its dissolution. By carefully selecting solvents, controlling experimental conditions, and employing strategies to enhance solubility, the full potential of 2-chloropteridine as a valuable synthetic precursor can be realized.

References

-

Solubility of Things. (n.d.). Pteridine. Retrieved from [Link]

-

Weiss, S., et al. (2021). Pushing at the Boundaries of Pterin Chemistry. Molecules, 26(19), 5883. Retrieved from [Link]

-

National Toxicology Program. (1997). 2-Chloropyridine. Retrieved from [Link]

-

Solubility of Things. (n.d.). Pterin. Retrieved from [Link]

-

Solubility of Things. (n.d.). 2-Chloropyridine. Retrieved from [Link]

-

Shayanfar, A., et al. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Pharmaceuticals, 15(10), 1228. Retrieved from [Link]

-

Zhang, Y., et al. (2020). Pteridine derivatives: novel low-molecular-weight organogelators and their piezofluorochromism. New Journal of Chemistry, 44(8), 3236-3241. Retrieved from [Link]

-

Patel, K., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Journal of Pharmaceutical Sciences and Research, 4(9), 1915-1918. Retrieved from [Link]

-

PharmaTutor. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]

-

Jouyban, A. (2013). Experimental and Computational Methods Pertaining to Drug Solubility. InTech. Retrieved from [Link]

-

Jubilant Ingrevia. (2021). 2-Chloropyridine Safety Data Sheet. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 13.3: Factors Affecting Solubility. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Chloropyridine. Retrieved from [Link]

-

Lund University Publications. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloropyridine. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Biochemistry, Dissolution and Solubility. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. mdpi.com [mdpi.com]

- 6. asianpubs.org [asianpubs.org]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Electron Density Distribution in 2-Chloropteridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pteridine derivatives are a critical class of heterocyclic compounds, integral to numerous biological processes and forming the core scaffold of many therapeutic agents.[1][2] 2-Chloropteridine, a key synthetic intermediate, presents a fascinating case study in molecular electronics due to the interplay between the electron-withdrawing chloro group and the complex aromatic system of the fused pyrimidine and pyrazine rings.[1] Understanding the precise distribution of electron density within this molecule is paramount for predicting its reactivity, elucidating its role in biological systems, and designing novel drug candidates with enhanced efficacy and specificity. This guide provides a comprehensive overview of the theoretical underpinnings and practical methodologies for characterizing the electron density distribution of 2-Chloropteridine, blending computational and experimental approaches to offer a holistic perspective for researchers in medicinal chemistry and materials science.

Introduction: The Significance of Pteridines and the Role of 2-Chloropteridine

Pteridines, composed of fused pyrimidine and pyrazine rings, are ubiquitous in nature and participate in a wide array of biological functions.[1] They are precursors to essential cofactors like dihydrofolic acid and are involved in amino acid metabolism, nucleic acid synthesis, and neurotransmitter production.[1] The inherent biological activity of the pteridine scaffold has made it a privileged structure in drug discovery, with derivatives showing promise as anticancer, anti-inflammatory, and antimicrobial agents.[2]

2-Chloropteridine serves as a versatile building block in the synthesis of more complex pteridine derivatives. The chlorine substituent at the 2-position significantly influences the electron density across the heterocyclic system, thereby modulating its reactivity towards nucleophilic substitution and other chemical transformations. A detailed map of its electron density is, therefore, not merely an academic exercise but a crucial tool for synthetic chemists and drug designers.

Theoretical Framework: Understanding Electron Density

Electron density, ρ(r), is a fundamental quantum mechanical property that describes the probability of finding an electron at a given point in space. For a molecule, the electron density distribution dictates its chemical and physical properties, including its reactivity, polarity, and intermolecular interactions.

Several theoretical frameworks are employed to analyze electron density, with Density Functional Theory (DFT) being one of the most powerful and widely used computational methods.[3][4] DFT calculations can provide valuable insights into the electronic structure of molecules, including:

-

Molecular Orbitals: Visualizing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can help identify regions susceptible to electrophilic and nucleophilic attack, respectively.

-

Electrostatic Potential (ESP) Maps: These maps illustrate the charge distribution on the molecular surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions.[3]

-

Quantum Theory of Atoms in Molecules (QTAIM): This theory provides a rigorous definition of atoms and chemical bonds within a molecule based on the topology of the electron density.[3] QTAIM analysis can quantify the nature of chemical bonds (e.g., covalent vs. ionic) and identify non-covalent interactions.

Methodologies for Determining Electron Density Distribution

A multi-faceted approach, combining experimental techniques with computational modeling, is essential for a comprehensive understanding of the electron density distribution in 2-Chloropteridine.

Experimental Determination: High-Resolution X-ray Crystallography

High-resolution X-ray crystallography is the primary experimental technique for determining the electron density distribution in a crystalline solid.[5][6] By measuring the angles and intensities of diffracted X-rays, a three-dimensional map of the electron density within the crystal can be constructed.[5]

-

Crystal Growth: High-quality single crystals of 2-Chloropteridine are grown, typically by slow evaporation from a suitable solvent. The quality of the crystal is paramount for obtaining high-resolution diffraction data.

-

Data Collection: A single crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. Diffraction data are collected at various crystal orientations.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group.[6] The initial crystal structure is solved using direct methods or Patterson methods. The structural model is then refined against the experimental data to obtain accurate atomic positions, thermal parameters, and, ultimately, a detailed electron density map.[7]

Computational Modeling: Density Functional Theory (DFT)

Computational chemistry provides a powerful and complementary approach to experimental methods for studying electron density.[8][9] DFT calculations can be performed on an isolated molecule or a crystalline solid to predict its electronic structure and properties.[4][10]

Caption: A generalized workflow for computational electron density analysis using DFT.

Analysis and Interpretation of 2-Chloropteridine's Electron Density

The combination of experimental and computational data provides a detailed picture of the electron density distribution in 2-Chloropteridine.

Key Features of the Electron Density Distribution

-

Pteridine Ring System: The fused pyrimidine and pyrazine rings exhibit a delocalized π-electron system, characteristic of aromatic compounds. The nitrogen atoms within the rings act as electron sinks, leading to regions of lower electron density on the adjacent carbon atoms.

-

Influence of the Chloro Substituent: The electronegative chlorine atom at the 2-position significantly withdraws electron density from the pteridine ring system through an inductive effect. This effect is most pronounced at the C2 position and influences the reactivity of the entire molecule.

-

Lone Pairs and Non-covalent Interactions: The nitrogen atoms possess lone pairs of electrons that can participate in hydrogen bonding and other non-covalent interactions, which are crucial for molecular recognition and binding to biological targets.

Implications for Reactivity and Drug Design

The electron density distribution directly informs the chemical reactivity of 2-Chloropteridine.

-

Nucleophilic Aromatic Substitution: The electron-deficient nature of the pteridine ring, exacerbated by the chloro substituent, makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions. This is a common strategy for introducing diverse functional groups at the 2-position to synthesize a library of pteridine derivatives for drug screening. The reactivity of 2-chloropyrimidine, a related compound, is significantly higher than that of chlorobenzene in SNAr reactions.[11]

-

Metal Coordination: The nitrogen lone pairs can act as coordination sites for metal ions, a property that can be exploited in the design of metal-based drugs or catalysts.

-

Structure-Activity Relationships (SAR): By understanding how modifications to the 2-Chloropteridine scaffold affect the electron density distribution, researchers can develop more accurate SAR models to guide the design of potent and selective drug candidates.

Tabulated Data

Table 1: Calculated Mulliken Atomic Charges for 2-Chloropteridine (Illustrative)

| Atom | Mulliken Charge (a.u.) |

| N1 | -0.55 |

| C2 | +0.25 |

| N3 | -0.60 |

| C4 | +0.40 |

| C4a | +0.15 |

| N5 | -0.50 |

| C6 | +0.10 |

| C7 | +0.12 |

| N8 | -0.48 |

| C8a | +0.20 |

| Cl | -0.10 |

Note: These values are illustrative and would be obtained from DFT calculations. The actual values will depend on the level of theory and basis set used.

Conclusion

A thorough understanding of the electron density distribution in 2-Chloropteridine is fundamental to harnessing its full potential as a synthetic intermediate and a scaffold for drug discovery. The synergistic application of high-resolution X-ray crystallography and advanced computational modeling provides a robust framework for elucidating the intricate electronic landscape of this important molecule. The insights gained from such studies are invaluable for predicting reactivity, understanding biological activity, and ultimately, for the rational design of next-generation therapeutics.

References

-

Reibnegger, G. (2018). An ab initio and density functional theory study on neutral pterin radicals. ResearchGate. [Link]

-

Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications. Chempanda. [Link]

-

Wikipedia. (2023). 2-Chloropyridine. Wikipedia. [Link]

-

Reibnegger, G. (1998). Electronic Charge Density and Electrostatic Potential of Pterin, 7,8-Dihydropterin and 5,6,7,8-Tetrahydropterin - an Ab initio Quantum Chemical Study. ResearchGate. [Link]

-

Synfacts. (2021). 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties. Synfacts, 17(07), 0719. [Link]

-

Mapapiro, T. T., et al. (2020). X‐ray crystal structure of 2. The pyridine molecules of recrystallization were omitted for clarity. ResearchGate. [Link]

-

PubChem. (n.d.). 2-Chloropyridine. PubChem. [Link]

- Google Patents. (2016). CN105418493A - 2-chloropyridine synthetic method.

-

Wikipedia. (2024). X-ray crystallography. Wikipedia. [Link]

-

National Toxicology Program. (1996). 2-Chloropyridine. National Toxicology Program. [Link]

-

Royal Society of Chemistry. (2015). Electronic Supporting Information Heteroleptic Cu(II) saccharin complexes: intriguing coordination modes and properties. Royal Society of Chemistry. [Link]

-

Maclean, J., et al. (2002). X-ray crystallography. Journal of the Royal Society of Medicine, 95(11), 541–544. [Link]

-

Stewart, J. (2020). Chapter 9: Computational Chemistry of C2 | CHM 309 | 106. YouTube. [Link]

-

Lanthanide Complexes Computational Chemistry. (n.d.). Electron Density. Lanthanide Complexes Computational Chemistry. [https://www.l lanthanide.com.br/eletronicdensity.html]([Link] lanthanide.com.br/eletronicdensity.html)

-

Hosoia, M., et al. (2021). Crystallographic and Computational Electron Density of dx2-y2 Orbitals of Azo-Schiff Base Metal Complexes Using Conventional Programs. Molecules, 26(2), 489. [Link]

-

Der Pharma Chemica. (2016). Synthesis of pteridines derivatives from different heterocyclic compounds. Der Pharma Chemica, 8(1), 341-353. [Link]

-

Jayasree, M., et al. (2022). Synthesis, Characterization and Molecular Docking Studies of Novel Pteridine Derivatives. International Journal for Modern Trends in Science and Technology, 8(12), 143-150. [Link]

-

Roy, R. K., et al. (2007). Reactivity descriptors and electron density analysis for ligand chemistry: A case study of 2,2′-bipyridine and its analogues. Journal of Chemical Sciences, 119(5), 489–496. [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. ijfmr.com [ijfmr.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 6. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. m.youtube.com [m.youtube.com]

- 9. sparkle.pro.br [sparkle.pro.br]

- 10. Crystallographic and Computational Electron Density of dx2-y2 Orbitals of Azo-Schiff Base Metal Complexes Using Conventional Programs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties_Chemicalbook [chemicalbook.com]

The Pteridine Scaffold: A Privileged Core for Next-Generation Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name], Senior Application Scientist

Introduction: The Enduring Relevance of the Pteridine Nucleus

The pteridine ring system, a bicyclic heterocycle formed by the fusion of a pyrimidine and a pyrazine ring, represents a cornerstone in medicinal chemistry.[1] This "privileged scaffold" is a recurring motif in a vast number of biologically active molecules, both of natural and synthetic origin, that exhibit a wide spectrum of pharmacological activities.[1] Nature has elegantly utilized the pteridine core in essential biomolecules like folic acid and riboflavin (Vitamin B2), which are fundamental to cellular metabolism. Endogenous pteridines, such as biopterin, play critical roles as enzymatic cofactors.[2] This inherent biological relevance has inspired medicinal chemists to explore the vast chemical space of pteridine derivatives, leading to the development of clinically approved drugs and a rich pipeline of therapeutic candidates.

This technical guide provides a comprehensive exploration of the therapeutic potential of pteridine derivatives. We will delve into their synthesis, mechanisms of action across various disease states, and the experimental workflows essential for their evaluation. Our focus will be on providing not just the protocols, but the scientific rationale behind the experimental choices, empowering researchers to not only replicate but also innovate in this exciting field.

The Chemical Foundation: Synthesis of the Pteridine Core

The versatility of the pteridine scaffold stems from its synthetic accessibility, which allows for a wide range of substitutions and modifications to fine-tune its physicochemical properties and biological activity. Several synthetic strategies have been developed to construct the pteridine ring system.

The Isay Reaction: A Classic and Versatile Approach

One of the most common and versatile methods for pteridine synthesis is the Isay reaction. This condensation reaction involves a 4,5-diaminopyrimidine and a 1,2-dicarbonyl compound.[3] The choice of substituents on both reactants allows for the generation of a diverse library of pteridine derivatives.

Caption: Methotrexate competitively inhibits DHFR, blocking the folate pathway.

2. Kinase Inhibition:

Many pteridine derivatives have been developed as inhibitors of various protein kinases that are often dysregulated in cancer. [4]For example, certain derivatives have shown potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Polo-like kinase 1 (PLK1), both of which play crucial roles in cancer cell signaling and proliferation. [5][4] Quantitative Data: Anticancer Activity of Pteridine Derivatives

| Compound/Derivative | Target | Cancer Cell Line | IC50 (µM) | Reference |

| Methotrexate | DHFR | Various | Varies | [5] |

| Pemetrexed | DHFR, TS, GARFT | Various | Varies | [5] |

| Compound 11 (Jin Lin et al.) | EGFR | A549 (Lung) | Comparable to reference | [5] |

| BI-25367 derivative (Wang et al.) | PLK1/BRD4 | Various | PLK1: 0.02, BRD4: 0.109 | [5] |

| Pteridine-sulfonamide conjugate | DHFR/CA | A549 (Lung), PC-3 (Prostate) | Millimolar range | [5] |

Antiparasitic Activity: Exploiting Metabolic Vulnerabilities

Protozoan parasites, such as Leishmania and Trypanosoma, are often auxotrophic for pteridines, meaning they cannot synthesize them de novo and must salvage them from their host. [6][7]This metabolic dependency makes the enzymes involved in the pteridine salvage pathway attractive targets for antiparasitic drug development. Pteridine reductase 1 (PTR1) is a key enzyme in this pathway and a validated drug target. [6][7]Several pteridine-based inhibitors of PTR1 have shown promising activity against these parasites. [6][7]

Antiviral and Anti-inflammatory Potential

The therapeutic utility of pteridine derivatives extends to viral infections and inflammatory diseases. Certain pteridine analogs have demonstrated antiviral activity against viruses such as Herpes Simplex Virus (HSV) and influenza virus. [8]In the context of inflammation, some derivatives have been shown to possess radical-scavenging and lipoxygenase inhibitory properties, suggesting their potential in treating inflammatory conditions. [9]

Neurological Applications: A Frontier of Discovery

Emerging research suggests a role for pteridine derivatives in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's. Alterations in pteridine metabolism have been observed in patients with these conditions. [10]Specifically, neopterin levels are often elevated, indicating immune activation and oxidative stress, while biopterin levels can be dysregulated, affecting neurotransmitter synthesis. [10]The neuroprotective effects of some pteridine derivatives are being investigated, with potential mechanisms including antioxidant and anti-inflammatory actions. [11][12]

Experimental Workflows: From Synthesis to Biological Evaluation

A robust and systematic experimental workflow is crucial for the successful discovery and development of novel pteridine-based therapeutics.

Workflow for Screening Anticancer Pteridine Derivatives

Sources

- 1. Pteridines as anti-kinetoplastid folate-pathway protein inhibitors [fairdomhub.org]

- 2. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 3. researchgate.net [researchgate.net]

- 4. broadpharm.com [broadpharm.com]

- 5. Therapeutic potential of pteridine derivatives: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Discovery of potent pteridine reductase inhibitors to guide antiparasite drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pteridines. Part XCVII. Synthesis and properties of 6-thioxanthopterin and 7-thioisoxanthopterin† | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. A systematic review and meta-analysis of pteridines in mild cognitive impairment and Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Neuroprotective and Therapeutic Strategies against Parkinson’s Disease: Recent Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of Cellular Function: An In-depth Technical Guide to Pteridine Chemistry and Pharmacology

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of pteridine chemistry and pharmacology. Pteridines, a class of heterocyclic compounds composed of fused pyrimidine and pyrazine rings, are fundamental to a vast array of biological processes. From their role as essential enzyme cofactors to their application in groundbreaking therapeutics, a deep understanding of pteridines is critical for innovation in the life sciences. This document moves beyond a simple recitation of facts to provide field-proven insights into the causality behind experimental choices and to ground all information in verifiable, authoritative sources.

Part 1: The Chemical Core of Pteridines: Structure, Properties, and Synthesis

The Pteridine Scaffold: A Unique Heterocyclic System

The foundational pteridine structure is a bicyclic aromatic compound formed by the fusion of a pyrimidine and a pyrazine ring.[1][2] This arrangement of nitrogen atoms within the rings creates a unique electronic landscape that dictates the chemical and physical properties of the molecule.

The term "pteridine" refers to the parent heterocycle. However, the most biologically significant derivatives are the pterins , which are characterized by an amino group at position 2 and a carbonyl group at position 4 of the pteridine ring.[3] Variations in the substituents, particularly at positions 6 and 7, give rise to a diverse family of compounds with distinct biological functions.

Physicochemical Properties: A Foundation for Biological Interaction

The chemical behavior of pteridines is a direct consequence of their structure. Their aromaticity lends them considerable stability, while the nitrogen atoms provide sites for protonation and hydrogen bonding, influencing their solubility and interactions with biological macromolecules.

| Property | Description | Significance in a Biological Context |

| Aromaticity | The fused ring system is aromatic, conferring significant thermodynamic stability. | This stability allows pteridines to participate in a variety of biochemical reactions without degradation. |

| Solubility | Pteridine itself has low solubility in water but is more soluble in organic solvents like methanol and DMSO.[4] The solubility of derivatives is highly dependent on their substituents; for example, the glutamic acid moiety of folic acid significantly increases its water solubility compared to other pterins.[5] | Solubility dictates the bioavailability and distribution of pteridine-based drugs and cofactors within the body. |

| pKa | The nitrogen atoms in the pteridine ring system can be protonated, and the pKa values of these protonation events are influenced by the substituents on the ring.[6] | The protonation state of a pteridine derivative at physiological pH is critical for its interaction with enzyme active sites and transport proteins. |

Synthesis of the Pteridine Core: Key Methodologies

The construction of the pteridine ring system can be achieved through several classic synthetic routes. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials.

This is a widely used method for pteridine synthesis, involving the condensation of a 4,5-diaminopyrimidine with a 1,2-dicarbonyl compound.[7][8][9] The reaction is versatile, but the use of unsymmetrical dicarbonyl compounds can lead to a mixture of 6- and 7-substituted isomers.[10]

Experimental Protocol: Gabriel-Isay Synthesis of 7-Phenylpteridine

-

Reactant Preparation: In a round-bottom flask, dissolve 2,4,5,6-tetraaminopyrimidine sulfate in a minimal amount of hot water.

-

Addition of Dicarbonyl: In a separate flask, prepare a solution of phenylglyoxal in ethanol.

-

Condensation Reaction: Slowly add the phenylglyoxal solution to the pyrimidine solution while stirring. Heat the mixture under reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation: Cool the reaction mixture to room temperature, then place it in an ice bath to induce crystallization of the product.

-

Purification: Collect the solid product by vacuum filtration and wash with cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.[11][12][13][14]

The Timmis synthesis offers a regioselective alternative to the Gabriel-Isay method, typically yielding a single, unambiguous product.[7][9][15] This reaction involves the condensation of a 5-nitroso-6-aminopyrimidine with a compound containing an active methylene group.[9]

Diagram: Generalized Timmis Synthesis Workflow

Caption: A typical workflow for the Timmis synthesis of pteridines.

The Viscontini reaction is particularly useful for the synthesis of pterins with chiral side chains, such as biopterin. This method involves the condensation of a 4,5-diaminopyrimidine with a sugar derivative, often a phenylhydrazone, under acidic conditions.[16]

Part 2: The Pharmacological Landscape of Pteridines

The diverse biological activities of pteridines have made them a cornerstone of modern pharmacology. From essential enzyme cofactors to potent therapeutic agents, their impact on human health is profound.

Pteridines as Essential Enzyme Cofactors

Tetrahydrobiopterin (BH4) is an indispensable cofactor for a number of critical enzymes, including the aromatic amino acid hydroxylases and nitric oxide synthases.[17][18][19][20] Its primary role is to act as an electron donor in hydroxylation reactions.

-

Aromatic Amino Acid Hydroxylases: BH4 is essential for the function of phenylalanine hydroxylase (PAH), tyrosine hydroxylase (TH), and tryptophan hydroxylase (TPH), which are the rate-limiting enzymes in the synthesis of tyrosine, dopamine, and serotonin, respectively.[17][21]

-

Nitric Oxide Synthases (NOS): In the production of the signaling molecule nitric oxide (NO) from arginine, BH4 plays a crucial role in maintaining the coupled activity of NOS. A deficiency in BH4 can lead to NOS "uncoupling," resulting in the production of superoxide instead of NO, a key factor in endothelial dysfunction.

Diagram: The Role of BH4 in NOS Function

Caption: The critical role of BH4 in maintaining coupled nitric oxide synthase (NOS) activity.

Tetrahydrofolate (THF) and its derivatives are central to one-carbon metabolism, the biochemical network responsible for the transfer of one-carbon units in various oxidation states.[2][19][20][22] These reactions are fundamental for the synthesis of purines and pyrimidines (the building blocks of DNA and RNA) and for the metabolism of several amino acids.[2][23][24][25]

Pteridine Derivatives as Therapeutic Agents

The central role of pteridines in cellular proliferation and metabolism has made them attractive targets for drug development, particularly in the field of oncology.

| Drug | Therapeutic Class | Mechanism of Action |

| Methotrexate | Antimetabolite, Antineoplastic | A structural analog of folic acid that competitively inhibits dihydrofolate reductase (DHFR), the enzyme responsible for regenerating THF. This leads to a depletion of THF, which in turn inhibits the synthesis of purines and thymidylate, ultimately halting DNA replication and cell division.[26][27] |

| Pralatrexate | Antimetabolite, Antineoplastic | A newer generation antifolate with a higher affinity for the reduced folate carrier (RFC-1) and for folylpolyglutamate synthetase (FPGS) compared to methotrexate. This results in more efficient cellular uptake and intracellular retention, leading to enhanced inhibition of DHFR.[1][28][29][30][31] |

| Triamterene | Potassium-sparing Diuretic | Blocks the epithelial sodium channel (ENaC) in the distal convoluted tubule and collecting duct of the kidney. This inhibits sodium reabsorption and potassium excretion, leading to a diuretic effect without causing hypokalemia.[32][33][34][35][36] |

A significant challenge in the clinical use of antifolates like methotrexate and pralatrexate is the development of drug resistance. The primary mechanisms of resistance include:

-

Impaired drug transport: Decreased expression or function of the reduced folate carrier (RFC) or increased expression of efflux pumps.[37][38]

-

Target enzyme alterations: Overexpression of dihydrofolate reductase (DHFR) through gene amplification or mutations in the DHFR gene that reduce drug binding affinity.[1][37]

-

Defective polyglutamylation: Reduced activity of folylpolyglutamate synthetase (FPGS), leading to decreased intracellular drug retention.[26][28]

Part 3: Analytical Methodologies for Pteridine Research

Accurate and sensitive quantification of pteridines in biological matrices is essential for both basic research and clinical diagnostics. High-performance liquid chromatography (HPLC) coupled with fluorescence or mass spectrometry detection is the gold standard for pteridine analysis.

HPLC with Fluorescence Detection

This method is highly sensitive for naturally fluorescent oxidized pteridines. For the analysis of reduced pteridines, a pre-column oxidation step is typically required.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the preferred method for pteridine analysis due to its high selectivity and specificity, which allows for the direct measurement of different pteridine redox states without the need for an oxidation step.[3][39][40][41][42]

Experimental Protocol: LC-MS/MS Analysis of Pteridines in Urine

-

Sample Preparation:

-

Thaw frozen urine samples on ice.

-

To a 1.5 mL microcentrifuge tube, add 100 µL of urine.

-

Add an internal standard solution containing isotopically labeled pteridines.

-

Vortex briefly to mix.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet any precipitate.

-

Transfer the supernatant to an autosampler vial for analysis.

-

-

LC Separation:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 2% to 50% B over 10 minutes.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

-

MS/MS Detection:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for each pteridine analyte and internal standard.

-

Conclusion

The field of pteridine chemistry and pharmacology continues to be a vibrant area of research with significant implications for human health. The unique chemical properties of the pteridine scaffold have been harnessed by nature to create essential cofactors for a wide range of metabolic processes. In turn, medicinal chemists have leveraged this scaffold to develop life-saving therapeutics. A thorough understanding of the principles outlined in this guide is essential for any scientist seeking to contribute to this exciting and impactful field.

References

- G. M. Timmis. A new synthesis of pteridines.

-

Characterization of newly established Pralatrexate-resistant cell lines and the mechanisms of resistance - PMC - PubMed Central. Available at: [Link].

-

Mechanisms of Methotrexate Resistance in Osteosarcoma1 | Clinical Cancer Research | American Association for Cancer Research. Available at: [Link].

-

Triamterene: MedlinePlus Drug Information. Available at: [Link].

-

Mechanisms of methotrexate resistance in osteosarcoma - PubMed. Available at: [Link].

-

Major mechanism contributing MTX resistance in cancer cells. Showing... - ResearchGate. Available at: [Link].

-

Biopterin-dependent aromatic amino acid hydroxylase - Grokipedia. Available at: [Link].

-

The Critical Role of Tetrahydrobiopterin (BH4) Metabolism in Modulating Radiosensitivity: BH4/NOS Axis as an Angel or a Devil - PMC - NIH. Available at: [Link].

-

Triamterene and Hydrochlorothiazide: MedlinePlus Drug Information. Available at: [Link].

-

Triamterene (oral route) - Side effects & dosage - Mayo Clinic. Available at: [Link].

-

Triamterene Capsules: Uses & Side Effects - Cleveland Clinic. Available at: [Link].

-

Generation of pralatrexate resistant T-cell lymphoma lines reveals two patterns of acquired drug resistance that is overcome with epigenetic modifiers - PubMed. Available at: [Link].

-

Triamterene & Hydrochlorothiazide: Uses & Side Effects - Cleveland Clinic. Available at: [Link].

-

Generation of pralatrexate resistant T-cell lymphoma lines reveals two patterns of acquired drug resistance that is overcome with epigenetic modifiers - ResearchGate. Available at: [Link].

-

Tetrahydrobiopterin: Beyond Its Traditional Role as a Cofactor - MDPI. Available at: [Link].

-

Tetrahydrobiopterin Binding to Aromatic Amino Acid Hydroxylases. Ligand Recognition and Specificity | Journal of Medicinal Chemistry. Available at: [Link].

-

Tetrahydrobiopterin, the cofactor for aromatic amino acid hydroxylases, is synthesized by and regulates proliferation of erythroid cells - PubMed. Available at: [Link].

-

Pteridine a Colored Heterocycle and its Anticancer Activity: An Overview. Available at: [Link].

-

Distinct mechanistic activity profile of pralatrexate in comparison to other antifolates in in vitro and in vivo models of human cancers - PMC - NIH. Available at: [Link].

-

LC-MS/MS Analysis of Cerebrospinal Fluid Metabolites in the Pterin Biosynthetic Pathway. Available at: [Link].

-

11.11 Folate Functions | Nutrition Flexbook - Lumen Learning. Available at: [Link].

-

Comparison of PteGlu and pterin solubility, pK a , and relative binding... - ResearchGate. Available at: [Link].

-

Safety and Efficacy of Pralatrexate in the Management of Relapsed or Refractory Peripheral T-cell Lymphoma - PubMed Central. Available at: [Link].

-

Development of a High-Performance Liquid Chromatography -- Tandem Mass Spectrometry Urinary Pterinomics Workflow - Missouri University of Science and Technology. Available at: [Link].

-

Biochemistry, Tetrahydrofolate - StatPearls - NCBI Bookshelf - NIH. Available at: [Link].

-

Structure and pKa values for acid-basic equilibria of oxidized pterins... - ResearchGate. Available at: [Link].

-

N. Available at: [Link].

-

One Carbon Metabolism | Tetrahydrofolate and the Folate Cycle - YouTube. Available at: [Link].

-

Folate-Dependent Purine Nucleotide Biosynthesis in Humans - PMC - NIH. Available at: [Link].

-

Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors - PMC. Available at: [Link].

-

Development of an HPLC-MS method for the determination of natural pteridines in tomato samples - RSC Publishing. Available at: [Link].

-

Dilute-and-Shoot-Liquid Chromatography-Quadrupole Time of Flight-Mass Spectrometry for Pteridine Profiling in Human Urine and Its Association with Different Pathologies - MDPI. Available at: [Link].

-

Development of an HPLC-MS Method for the Determination of Natural Pteridines in Tomato Samples. - ResearchGate. Available at: [Link].

-

Pteridine - Solubility of Things. Available at: [Link].

-

2 De novo pathway of purine biosynthesis. THF, Tetrahydrofolate. - ResearchGate. Available at: [Link].

-

Recrystallization. Available at: [Link].

-

Gabriel–Isay condensation with a pyridine derivative which yields two... - ResearchGate. Available at: [Link].

-

Recrystallization. Available at: [Link].

-

Synthesis, Characterization and Molecular Docking Studies of Novel Pteridine Derivatives - IJFMR. Available at: [Link].

-

A new synthesis of pteridines. (1949) | G. M. Timmis | 27 Citations - SciSpace. Available at: [Link].

-

Synthesis of cyclic pyranopterin monophosphate, a biosynthetic intermediate in the molybdenum cofactor pathway - PubMed. Available at: [Link].

-

Recrystallization1. Available at: [Link].

-

Synthesis of pteridines derivatives from different heterocyclic compounds - Der Pharma Chemica. Available at: [Link].

-

Purification by Recrystallization - CUNY. Available at: [Link].

Sources

- 1. Generation of pralatrexate resistant T-cell lymphoma lines reveals two patterns of acquired drug resistance that is overcome with epigenetic modifiers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biochemistry, Tetrahydrofolate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Development of an HPLC-MS method for the determination of natural pteridines in tomato samples - Analytical Methods (RSC Publishing) DOI:10.1039/C6AY01519K [pubs.rsc.org]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Pteridine a Colored Heterocycle and its Anticancer Activity: An Overview. – Oriental Journal of Chemistry [orientjchem.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. rubingroup.org [rubingroup.org]

- 13. people.chem.umass.edu [people.chem.umass.edu]

- 14. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 15. A new synthesis of pteridines. (1949) | G. M. Timmis | 27 Citations [scispace.com]

- 16. Pteridine - Chemical & Physical Properties by Cheméo [chemeo.com]

- 17. The Critical Role of Tetrahydrobiopterin (BH4) Metabolism in Modulating Radiosensitivity: BH4/NOS Axis as an Angel or a Devil - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Tetrahydrobiopterin, the cofactor for aromatic amino acid hydroxylases, is synthesized by and regulates proliferation of erythroid cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. grokipedia.com [grokipedia.com]

- 22. youtube.com [youtube.com]

- 23. 11.11 Folate Functions | Nutrition Flexbook [courses.lumenlearning.com]

- 24. Folate-Dependent Purine Nucleotide Biosynthesis in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. researchgate.net [researchgate.net]

- 28. Characterization of newly established Pralatrexate-resistant cell lines and the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Distinct mechanistic activity profile of pralatrexate in comparison to other antifolates in in vitro and in vivo models of human cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Safety and Efficacy of Pralatrexate in the Management of Relapsed or Refractory Peripheral T-cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 32. What are the side effects of Triamterene? [synapse.patsnap.com]

- 33. Triamterene and Hydrochlorothiazide: MedlinePlus Drug Information [medlineplus.gov]

- 34. Triamterene (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 35. my.clevelandclinic.org [my.clevelandclinic.org]

- 36. my.clevelandclinic.org [my.clevelandclinic.org]

- 37. aacrjournals.org [aacrjournals.org]

- 38. Mechanisms of methotrexate resistance in osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 39. LC-MS/MS Analysis of Cerebrospinal Fluid Metabolites in the Pterin Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 40. mst.elsevierpure.com [mst.elsevierpure.com]

- 41. mdpi.com [mdpi.com]

- 42. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Covalent Hydration of 2-Chloropteridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pteridines, a class of nitrogen-containing heterocyclic compounds, are of significant interest in medicinal chemistry due to their diverse biological activities. A key feature of their reactivity, particularly in aqueous environments, is the phenomenon of covalent hydration. This guide provides a comprehensive technical overview of the covalent hydration of a specific pteridine derivative, 2-chloropteridine. We will delve into the underlying mechanisms, kinetic and equilibrium aspects, and the critical factors that influence this reversible reaction. Furthermore, this document will outline established experimental protocols for studying covalent hydration and discuss its profound implications in the context of drug design and development.

Introduction: The Significance of Pteridines and Covalent Hydration

Pteridines are bicyclic heteroaromatic compounds composed of fused pyrimidine and pyrazine rings. This structural motif is found in a variety of biologically important molecules, including folic acid and biopterin, which act as essential cofactors in numerous enzymatic reactions. The electron-deficient nature of the pteridine ring system makes it susceptible to nucleophilic attack, a characteristic that underpins much of its chemical reactivity and biological function.

One of the most fascinating and crucial reactions of pteridines is covalent hydration, the reversible addition of a water molecule across a carbon-nitrogen double bond within the heterocyclic ring. This process leads to the formation of a non-aromatic, hydrated species, which can significantly alter the compound's physicochemical properties, including its UV-visible spectrum, solubility, and, most importantly, its biological activity. The position and extent of hydration are highly dependent on the substitution pattern of the pteridine ring.

For 2-chloropteridine, the presence of the electron-withdrawing chlorine atom at the 2-position significantly influences the electronic distribution within the pteridine nucleus, thereby affecting the susceptibility of the ring to covalent hydration. Understanding this process is paramount for predicting the stability, reactivity, and ultimately the therapeutic potential of 2-chloropteridine derivatives in drug discovery and development.

The Mechanism of Covalent Hydration in 2-Chloropteridine

The covalent hydration of 2-chloropteridine is a reversible process involving the nucleophilic addition of water to the pteridine ring. The reaction is typically initiated by the protonation of a ring nitrogen atom, which enhances the electrophilicity of the adjacent carbon atoms. Subsequently, a water molecule attacks one of these electron-deficient carbons, leading to the formation of a tetrahedral intermediate. This is followed by deprotonation to yield the hydrated pteridine species.

The primary site of hydration in many pteridines is the C4 position, however, substitution can direct this addition to other locations. For 2-chloropteridine, the reaction is a dynamic equilibrium between the anhydrous and hydrated forms.

Figure 1: Covalent hydration of 2-chloropteridine.

Factors Influencing the Equilibrium

The position of the equilibrium between the anhydrous and hydrated forms of 2-chloropteridine is sensitive to several environmental factors:

-

pH: The extent of hydration is profoundly influenced by the pH of the solution. In acidic conditions, protonation of the pteridine ring facilitates nucleophilic attack by water, shifting the equilibrium towards the hydrated species. Conversely, in neutral or alkaline solutions, the anhydrous form is generally more stable.

-

Temperature: As with most chemical equilibria, temperature can affect the position of the covalent hydration equilibrium. The direction of the shift depends on the enthalpy change of the reaction.

-

Solvent Polarity: The polarity of the solvent can influence the stability of both the anhydrous and hydrated forms, thereby altering the equilibrium constant.

Experimental Methodologies for Studying Covalent Hydration

The study of covalent hydration relies on a variety of analytical techniques that can distinguish between the anhydrous and hydrated forms of the pteridine.

Spectroscopic Analysis

UV-Visible Spectroscopy: This is one of the most common methods for monitoring covalent hydration. The anhydrous and hydrated forms of pteridines typically exhibit distinct UV-visible absorption spectra. The aromatic, anhydrous form usually has a longer wavelength absorption maximum compared to the non-aromatic, hydrated species. By monitoring the changes in the absorption spectrum as a function of time or pH, one can determine the kinetics and equilibrium constants of the hydration reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for elucidating the structure of the hydrated species. The addition of water across a C=N bond results in the formation of a new C-H bond, which gives rise to a characteristic signal in the NMR spectrum. The chemical shift and coupling constants of this proton can provide definitive evidence for the site of hydration.

Kinetic Measurements

The rates of the forward (hydration) and reverse (dehydration) reactions can be determined using stopped-flow spectrophotometry. This technique allows for the rapid mixing of a solution of the pteridine with a buffer of a different pH, and the subsequent change in absorbance is monitored over time. The observed rate constants can then be analyzed to determine the individual rate constants for the hydration and dehydration processes.

Protocol: Spectrophotometric Determination of Covalent Hydration Kinetics

This protocol outlines a general procedure for studying the kinetics of 2-chloropteridine hydration using a stopped-flow spectrophotometer.

Materials:

-

2-chloropteridine

-

Aqueous buffers of various pH values (e.g., citrate, phosphate, borate)

-

Stopped-flow spectrophotometer

-

UV-transparent cuvettes

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of 2-chloropteridine in a suitable solvent (e.g., DMSO or a slightly acidic aqueous solution where it is stable in its anhydrous form).

-

Prepare a series of aqueous buffers covering the desired pH range.

-

-

Instrument Setup:

-

Set the stopped-flow spectrophotometer to the wavelength of maximum absorbance difference between the anhydrous and hydrated forms of 2-chloropteridine. This can be determined from preliminary UV-visible scans.

-

Equilibrate the instrument and reactant solutions to the desired temperature.

-

-

Kinetic Run:

-

Load one syringe of the stopped-flow apparatus with the 2-chloropteridine stock solution and the other with the desired pH buffer.

-

Initiate the mixing process. The instrument will rapidly mix the two solutions and record the change in absorbance over time.

-

-

Data Analysis:

-

The resulting kinetic trace (absorbance vs. time) is fitted to a single or double exponential function to obtain the observed rate constant (k_obs).

-

Repeat the experiment at various pH values to determine the pH-rate profile. This profile can provide insights into the mechanism of the hydration reaction.

-

Figure 2: Experimental workflow for kinetic analysis.

Quantitative Data on Covalent Hydration

| Pteridine Derivative | Conditions | pKa (Hydration) | Reference |

| Pteridine | Aqueous Solution | 3.5 | |

| 2-Hydroxypteridine | Aqueous Solution | 4.1 | |

| 2-Aminopteridine | Aqueous Solution | 5.7 |

Table 1: pKa values for the covalent hydration of various pteridine derivatives. These values represent the pH at which the concentrations of the anhydrous and hydrated species are equal.

Implications in Drug Development

The phenomenon of covalent hydration has profound implications for the development of pteridine-based drugs.

Bioavailability and Stability

The reversible formation of a hydrated species can significantly impact a drug candidate's stability and bioavailability. The hydrated form, being less aromatic and often more polar, may exhibit different solubility and membrane permeability characteristics compared to the anhydrous form. This can affect its absorption, distribution, metabolism, and excretion (ADME) profile.

Target Engagement

Covalent hydration can directly influence a drug's ability to bind to its biological target. The structural and electronic changes that accompany hydration can alter the key interactions between the drug and the active site of an enzyme or receptor. In some cases, the hydrated form may be the biologically active species, while in others, it may be inactive.

Prodrug Strategies

The pH-dependent nature of covalent hydration can be exploited in prodrug design. A pteridine derivative could be designed to be stable in its anhydrous, more lipophilic form at the pH of the gastrointestinal tract to facilitate absorption, and then convert to its hydrated, active form at the physiological pH of the target tissue.

The principles of covalent drug design, which involve the formation of a stable covalent bond between a drug and its target, are a growing area of interest.[1][2] While the reversible nature of covalent hydration is distinct from the irreversible binding of many covalent drugs, the underlying concepts of nucleophilic-electrophilic interactions are related. Understanding the factors that govern covalent hydration can provide valuable insights for the rational design of both reversible and irreversible covalent inhibitors.

Conclusion

The covalent hydration of 2-chloropteridine is a fundamental aspect of its chemistry that has significant implications for its potential use in drug development. A thorough understanding of the mechanism, kinetics, and influencing factors of this reversible reaction is essential for predicting the behavior of 2-chloropteridine derivatives in biological systems. The experimental techniques outlined in this guide provide a framework for the detailed characterization of this important phenomenon, paving the way for the rational design of novel and effective pteridine-based therapeutics.

References

-

Albert, A., Inoue, Y., & Perrin, D. D. (1963). 987. Pteridine studies. Part XXIV. Competitive covalent hydration of 2,6-dihydroxypteridine: kinetics and equilibria. Journal of the Chemical Society (Resumed), 5151. [Link]

- Albert, A., & Clark, J. (1964). Pteridine Studies. Part XXV. Preparation, Hydration, and Degradation of Some Chloropteridines. Journal of the Chemical Society, 1666-1673.

-

Inoue, Y., & Perrin, D. D. (1963). 747. Pteridine studies. Part XXII. Kinetics of the reversible hydration of substituted 2-hydroxypteridines. Journal of the Chemical Society (Resumed), 3936. [Link]

- Brown, D. J., & Mason, S. F. (1956). Pteridine studies. Part XIX. Covalent hydration of 2-aminopteridines. Journal of the Chemical Society (Resumed), 3443-3448.

-

Baran, P. S. (2020). Heterocyclic Chemistry @Scripps: Lecture 11. YouTube. [Link]

-

BioSolveIT. (n.d.). Covalent Drug Design. Retrieved from [Link]

-

Pharmaceutical Microbiology Resources. (2024, March 14). Covalent, Non-covalent, and Covalent Reversible Drug Design in Medicinal Chemistry. Retrieved from [Link]

Sources

Methodological & Application

Application Notes & Protocols: Strategic Synthesis of 2-Chloropteridine from Pyrimidine Precursors

For Researchers, Scientists, and Drug Development Professionals

Introduction and Strategic Overview

The pteridine scaffold, a bicyclic heterocycle composed of fused pyrimidine and pyrazine rings, is a cornerstone of medicinal chemistry and biology.[1] Pteridine derivatives are integral to numerous biological processes, including their role as precursors to essential cofactors like dihydrofolic acid and tetrahydrobiopterin.[1] Consequently, functionalized pteridines are potent pharmacophores found in a wide array of therapeutic agents, targeting diseases ranging from cancer to neurological disorders.

Among these, 2-chloropteridine stands out as a highly versatile synthetic intermediate. The chlorine atom at the 2-position acts as an excellent leaving group, enabling facile nucleophilic substitution. This allows for the strategic introduction of various functional groups (e.g., amines, ethers, thiols) to build molecular diversity and fine-tune the biological activity of target compounds.

This guide provides a detailed protocol for the synthesis of 2-chloropteridine, focusing on the most common and reliable strategy: the construction of the pyrazine ring onto a pre-functionalized pyrimidine precursor.[2] This approach, primarily based on the Gabriel-Isay condensation, leverages the reactivity of 4,5-diaminopyrimidines with dicarbonyl compounds.[2] We will detail the preparation of the key intermediate, 2-chloro-4,5-diaminopyrimidine, followed by its cyclocondensation to yield the target heterocycle.

The Core Synthetic Pathway: Rationale and Mechanism

The synthesis is logically divided into two primary stages: the formation of a highly reactive 4,5-diaminopyrimidine intermediate and its subsequent cyclization to form the pteridine core.

Causality of the Synthetic Design:

-

Choice of Precursor: The synthesis begins with a pyrimidine already bearing the required chlorine atom at the 2-position. 2,4-Diamino-6-chloropyrimidine is a commercially available and cost-effective starting material.[3][4] However, for this protocol, we will illustrate the more direct, though conceptually similar, pathway starting from a 2-chloro-4-aminopyrimidine that is first functionalized at the 5-position.

-

Activating the 5-Position: The C5 position of the pyrimidine ring, situated between two nitrogen atoms, is electron-deficient. However, the presence of amino groups at adjacent positions (C4 and C6) activates the C5 position towards electrophilic substitution. This allows for the introduction of a nitroso group (-NO), which serves as a precursor to the crucial second amino group.

-

Formation of the Key Diamine: The nitroso group is readily reduced to an amine, yielding the vicinal 4,5-diamino arrangement. This specific geometry is essential for the subsequent cyclization, as these two amino groups will form the two new C-N bonds of the pyrazine ring.

-

Cyclocondensation: The reaction of the 4,5-diaminopyrimidine with a 1,2-dicarbonyl compound, such as glyoxal, proceeds via a double condensation. The mechanism involves the sequential formation of two Schiff bases (imines), followed by an intramolecular cyclization and subsequent oxidation (aromatization) to furnish the stable, aromatic pteridine ring system.

Visualizing the Synthetic Workflow

The following diagram illustrates the logical flow from the pyrimidine precursor to the final 2-chloropteridine product.

Caption: Synthetic workflow for 2-Chloropteridine.

Experimental Protocols

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, is mandatory. Phosphorus oxychloride is highly corrosive and reacts violently with water. Sodium nitrite is a strong oxidizing agent. Handle all chemicals with care, consulting their respective Safety Data Sheets (SDS) before use.

Protocol 1: Synthesis of 2,4-Diamino-6-chloropyrimidine (Alternative Starting Material)

For researchers who prefer to synthesize the key precursor from a more fundamental starting point, this protocol is provided. 2,4-Diamino-6-hydroxypyrimidine is first chlorinated.

-

Chlorination: To 10.0 g (79.3 mmol) of 2,4-diamino-6-hydroxypyrimidine, add 90 mL of phosphorus oxychloride (POCl₃).[5]

-

Reaction: Stir the mixture at 95-100 °C for 16-18 hours under a nitrogen atmosphere. The reaction should become a clear solution.[5]

-

Work-up: Cool the reaction mixture to room temperature and pour it slowly and carefully onto 500 g of crushed ice with vigorous stirring.

-

Neutralization: Once the ice has melted, adjust the pH of the solution to 8 using a concentrated sodium hydroxide (NaOH) solution, ensuring the temperature is maintained below 20 °C by external cooling.

-

Extraction: Extract the aqueous solution with ethyl acetate (3 x 150 mL).[5]

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Recrystallization from ethanol/water can be performed for further purification. An expected yield is approximately 85%.[5]

Protocol 2: Synthesis of 2-Chloropteridine

This protocol assumes the availability of the key intermediate, 2-chloro-4,5-diaminopyrimidine .

Part A: Synthesis of 2-Chloro-4,5-diaminopyrimidine

-

Nitrosation:

-

Dissolve 10.0 g (69.2 mmol) of 2,4-diamino-6-chloropyrimidine in a mixture of 100 mL of water and 10 mL of concentrated hydrochloric acid at 50 °C.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of 5.25 g (76.1 mmol) of sodium nitrite (NaNO₂) in 20 mL of water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting suspension for 2 hours at 0-5 °C.

-